Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c1-21-14(20)10-7-5-9(6-8-10)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPDCRWASJBFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742934 | |
| Record name | Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365273-05-7 | |
| Record name | Methyl 2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate, this method involves coupling methyl 4-bromobenzoate with 2-fluoro-3-(trifluoromethyl)phenylboronic acid.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (2 mol%)
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Base : Na₂CO₃ (2 equiv)
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Solvent : Dioxane/water (4:1 v/v)
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Temperature : 90°C, 12 h
The ester group in methyl 4-bromobenzoate remains stable under these conditions, avoiding hydrolysis. The ortho-fluoro and meta-trifluoromethyl groups on the boronic acid partner introduce steric and electronic challenges, necessitating elevated temperatures for complete conversion.
Sonogashira Coupling Adaptations
While Sonogashira reactions typically form carbon-carbon bonds between sp² and sp-hybridized carbons, modifications allow aryl-aryl couplings. For instance, methyl 4-iodobenzoate can react with 2-fluoro-3-(trifluoromethyl)phenylacetylene under Pd/Cu catalysis:
Optimized Parameters
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Catalyst : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)
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Solvent : Triethylamine/acetonitrile (3:1 v/v)
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Temperature : 50°C, 12 h
This route is less favorable due to the instability of arylacetylenes and competing homocoupling side reactions.
Esterification of Preformed Carboxylic Acids
Synthesis of 4-[2-Fluoro-3-(Trifluoromethyl)Phenyl]Benzoic Acid
The carboxylic acid precursor is synthesized via coupling 4-bromobenzoic acid with 2-fluoro-3-(trifluoromethyl)phenylboronic acid using Suzuki conditions:
Procedure
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Combine 4-bromobenzoic acid (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (1 mol%), and SPhos ligand (2 mol%) in THF/H₂O.
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Heat at 80°C for 24 h.
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Acidify with HCl to precipitate the product.
Methanol Esterification
The acid is esterified using methanol under acidic catalysis:
Conditions
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High functional group tolerance | Requires expensive boronic acid | 68–75% |
| Sonogashira Coupling | Avoids boronic acid synthesis | Low yield due to side reactions | 62% |
| Esterification | High yields in final step | Multistep synthesis increases complexity | 70–78%* |
*Yield for carboxylic acid intermediate.
Structural and Mechanistic Insights
Electronic Effects of Substituents
The trifluoromethyl group (-CF₃) withdraws electrons via induction, polarizing the aryl ring and facilitating oxidative addition of palladium catalysts. The ortho-fluoro substituent sterically hinders coupling but enhances regioselectivity by directing metalation to the para position.
Catalyst Selection
Bulkier ligands (e.g., SPhos) improve yields in Suzuki reactions by mitigating deactivation pathways caused by fluorine substituents. In contrast, Sonogashira couplings require copper co-catalysts to stabilize alkynyl intermediates.
Scalability and Industrial Relevance
The Suzuki-Miyaura method is preferred for large-scale synthesis due to commercial availability of methyl 4-bromobenzoate and improving access to fluorinated boronic acids. Process intensification (e.g., continuous flow reactors) can enhance throughput by reducing reaction times from 12 h to 2 h.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid.
Reduction: 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Radical Trifluoromethylation : This process is essential in synthesizing pharmaceuticals and agrochemicals, enhancing the efficiency of chemical reactions.
Table 1: Comparison of Synthetic Routes
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids | High |
| Electrophilic Substitution | Involves nitration or halogenation of the aromatic ring | Moderate |
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown efficacy against Gram-positive bacteria, suggesting its potential role in antibiotic development.
- Anticancer Activity : The compound's ability to inhibit specific enzymes may lead to therapeutic effects in cancer models.
Medicine
In drug development, this compound is investigated for:
- Improved Pharmacokinetics : The trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates .
Case Study: Anticancer Research
In vitro studies demonstrated that the compound inhibited tumor cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent.
Biochemical Pathways
The trifluoromethyl group significantly influences the compound's interaction with biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with specific receptors can affect signaling pathways critical for cell survival and proliferation.
Cellular Effects
The compound's effects on cellular processes include:
- Impact on Cell Signaling : It modulates the activity of enzymes and receptors involved in various signaling pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Enzyme Inhibition | Altered activity of metabolic enzymes |
Industrial Applications
This compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to:
- Agrochemicals : Enhancing the efficacy of agricultural products through improved physicochemical properties.
- Pharmaceuticals : As a precursor for synthesizing novel drug candidates with enhanced therapeutic profiles.
Mechanism of Action
The mechanism of action of Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate with structurally and functionally related compounds, focusing on substituent effects, physical properties, and applications.
Structural Analogs in Agrochemicals
Triflusulfuron methyl ester and metsulfuron methyl ester () are sulfonylurea herbicides containing methyl benzoate backbones but differ in their substituents:
- Triflusulfuron methyl ester: Features a triazine ring with trifluoroethoxy and dimethylamino groups.
- Metsulfuron methyl ester : Includes a methoxy-methyl-substituted triazine.
Key Insight : The absence of a sulfonylurea and triazine moiety in this compound limits its herbicidal activity compared to these analogs. However, its fluorinated phenyl group may enhance environmental persistence or bioavailability .
Fluorinated Allylic Compounds
describes (Z)-methyl 4-(3-(1,3-dimethyl-2-oxo-1,2-dihydronaphthalen-1-yl)-2-fluoroprop-1-en-1-yl)benzoate (3j) , a fluorinated allylic compound with a benzoate ester core.
Key Insight : The rigid aromatic substitution in this compound may confer higher thermal stability compared to the flexible allylic system in 3j. However, 3j’s conjugated system could enhance UV absorption, making it more suitable for photochemical applications .
Pharmaceutical Analogs
highlights 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide , a spirocyclic amide with multiple trifluoromethyl groups.
| Property | This compound | Spirocyclic Amide |
|---|---|---|
| Complexity | Simple ester | Polycyclic, multifunctional |
| Bioactivity | Undisclosed | Likely kinase inhibitor |
| Synthetic Feasibility | Discontinued | High-yield synthesis |
Key Insight : The spirocyclic amide’s complexity and multiple fluorine atoms suggest superior target binding in drug design, whereas this compound’s simplicity may limit its pharmacological utility despite easier synthesis .
Biological Activity
Methyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoate (CAS No. 1365273-05-7) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10F4O2
- Molecular Weight : 298.23 g/mol
- Storage Conditions : Recommended storage at -20°C to maintain stability .
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group. Research indicates that trifluoromethyl groups enhance the lipophilicity and metabolic stability of compounds, influencing their interaction with biological targets such as enzymes and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing trifluoromethyl groups can inhibit various enzymes, which may lead to therapeutic effects in different disease models.
- Modulation of Receptor Activity : The compound may interact with specific receptors, leading to altered signaling pathways that affect cellular functions.
Antimicrobial Activity
Research has indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects on Gram-positive bacteria, suggesting potential applications in antibiotic development .
Anticancer Potential
Fluorinated benzoates have been investigated for their anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in specific cancer types, warranting further exploration in clinical settings .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various fluorinated compounds, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This activity was attributed to the compound's ability to disrupt bacterial cell wall synthesis .
Study 2: Cytotoxic Effects on Cancer Cells
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity. Further mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis .
Data Tables
Q & A
Q. How can isotope labeling (e.g., -methyl) be utilized to track metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
